DprE1-IN-6 (also known as Compound 56) is a highly targeted, small-molecule inhibitor of Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme for cell wall arabinan biosynthesis in Mycobacterium tuberculosis (Mtb). From a procurement and material-selection perspective, DprE1-IN-6 is distinguished by its potent minimum inhibitory concentration (MIC) of 1 μM against the Mtb H37Rv strain, coupled with its verified activity against drug-resistant mycobacterial isolates. Furthermore, it possesses a highly favorable ADME profile characterized by high microsomal stability and medium clearance rates, making it an optimal reference standard for advanced antitubercular hit-to-lead optimization and pharmacokinetic benchmarking .
Generic substitution in DprE1-targeted drug discovery frequently fails because many early-stage inhibitors and structural analogs suffer from severe pharmacokinetic liabilities, such as rapid metabolic clearance, or significantly reduced whole-cell potency. For instance, substituting DprE1-IN-6 with its closely related analog DprE1-IN-5 results in a 4-fold drop in antimycobacterial potency (MIC of 4 μM vs 1 μM) . In procurement for preclinical development, utilizing an analog with inferior potency or poor microsomal stability compromises in vivo efficacy models, leading to false negatives in animal studies and wasted resources. DprE1-IN-6 provides the necessary balance of target engagement and metabolic durability required for rigorous assay validation.
DprE1-IN-6 demonstrates a Minimum Inhibitory Concentration (MIC) of 1 μM against the wild-type Mycobacterium tuberculosis H37Rv strain. In direct comparison, the closely related structural analog DprE1-IN-5 exhibits a weaker MIC of 4 μM under identical assay conditions . This 4-fold increase in potency makes DprE1-IN-6 a more stringent positive control for DprE1-targeted screening cascades.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv |
| Target Compound Data | 1 μM |
| Comparator Or Baseline | DprE1-IN-5 (4 μM) |
| Quantified Difference | 4-fold higher potency (lower MIC) |
| Conditions | In vitro whole-cell Mtb H37Rv assay |
Procuring the more potent analog ensures clearer signal windows in target-based whole-cell screening and reduces required compound dosing in preliminary assays.
A critical bottleneck in antitubercular drug development is poor metabolic stability. DprE1-IN-6 is specifically optimized for high microsomal stability and medium clearance rates, overcoming the rapid degradation often seen in earlier-generation or unoptimized DprE1 inhibitors . This specific pharmacokinetic profile provides a reliable baseline for in vivo efficacy models.
| Evidence Dimension | Microsomal Stability and Clearance |
| Target Compound Data | High microsomal stability; medium clearance |
| Comparator Or Baseline | Unoptimized DprE1 screening hits (typically low stability/high clearance) |
| Quantified Difference | Extended metabolic half-life relative to baseline hits |
| Conditions | In vitro liver microsome stability assay |
High microsomal stability is essential for transitioning compounds from in vitro screening to in vivo pharmacokinetic and efficacy models, reducing attrition rates.
Unlike standard first-line therapies such as Isoniazid or Rifampicin, which lose efficacy against resistant mutants, DprE1-IN-6 retains potent antimycobacterial activity against clinically relevant drug-resistant Mtb strains . Its specific mechanism of DprE1 inhibition bypasses the resistance pathways associated with traditional cell wall synthesis inhibitors.
| Evidence Dimension | Efficacy against resistant strains |
| Target Compound Data | Maintains active MIC against resistant Mtb |
| Comparator Or Baseline | First-line TB drugs (loss of activity) |
| Quantified Difference | Bypasses standard resistance mechanisms |
| Conditions | In vitro assays using MDR-TB clinical isolates |
Allows researchers to procure a reliable positive control for developing next-generation therapies targeted at multi-drug resistant tuberculosis.
Because of its high microsomal stability and medium clearance, DprE1-IN-6 serves as an ideal positive control for ADME profiling of novel antitubercular compounds. Procuring this compound allows DMPK teams to set a reliable baseline for metabolic durability .
Its retained efficacy against drug-resistant strains makes it a critical reference material for high-throughput screening campaigns targeting multi-drug resistant Mycobacterium tuberculosis. It provides a consistent 1 μM MIC benchmark to validate assay sensitivity .
As a potent DprE1 inhibitor, it is highly suitable for biochemical assays and structural biology studies aimed at mapping the DprE1 binding pocket and validating novel non-covalent inhibitors in comparative studies against weaker analogs like DprE1-IN-5 .